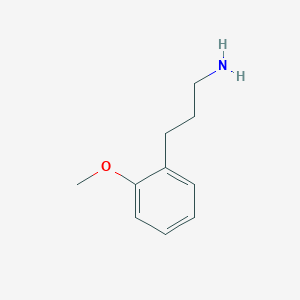

3-(2-Methoxyphenyl)propan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVUZJVOHZQUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388916 | |

| Record name | 3-(2-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-51-1 | |

| Record name | 2-Methoxybenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Potential Mechanism of Action of 3-(2-Methoxyphenyl)propan-1-amine

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Methoxyphenyl)propan-1-amine is a substituted phenethylamine derivative. While direct pharmacological studies on this specific molecule are not extensively available in current scientific literature, its structural similarity to a class of well-characterized psychoactive compounds allows for a prospective analysis of its potential mechanism of action. This guide will, therefore, extrapolate from the known pharmacology of related phenethylamines to hypothesize potential biological targets and cellular mechanisms. Furthermore, we will outline a comprehensive, multi-tiered experimental strategy to systematically investigate and validate these hypotheses. This document is intended to serve as a roadmap for researchers and drug development professionals interested in elucidating the pharmacological profile of 3-(2-Methoxyphenyl)propan-1-amine and its derivatives.

Introduction and Structural Rationale

3-(2-Methoxyphenyl)propan-1-amine belongs to the broad class of phenethylamines, a group of compounds known to interact with various components of the central nervous system. The core phenethylamine structure is a foundational element for many neurotransmitters, hormones, and psychoactive drugs. The defining features of 3-(2-Methoxyphenyl)propan-1-amine are the methoxy group at the 2-position of the phenyl ring and the propyl-amine side chain. These seemingly minor chemical modifications can significantly alter a molecule's affinity and efficacy at various receptors and transporters compared to its parent compounds.

The 2-methoxy substitution, in particular, is known to influence the pharmacological profile of phenethylamines, often enhancing affinity for serotonin receptors.[1] The propyl-amine side chain, as opposed to the more common ethyl-amine (phenethylamine) or isopropyl-amine (amphetamine) chains, may also confer a unique binding profile. Given these structural characteristics, it is reasonable to hypothesize that 3-(2-Methoxyphenyl)propan-1-amine may act as a modulator of monoaminergic systems, including serotonin, dopamine, and norepinephrine pathways.

Hypothesized Mechanisms of Action

Based on the pharmacology of structurally related phenethylamines, we can propose several plausible mechanisms of action for 3-(2-Methoxyphenyl)propan-1-amine. These are not mutually exclusive and may act in concert to produce a unique pharmacological effect.

Serotonin (5-HT) Receptor Agonism

Many 2-methoxy-substituted phenethylamines exhibit significant affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2] Agonism at these receptors is a hallmark of classic psychedelic compounds. It is therefore a primary hypothesis that 3-(2-Methoxyphenyl)propan-1-amine may act as a direct agonist at one or more 5-HT receptor subtypes. A related compound, 1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane, has been shown to bind to 5-HT2A receptors with high affinity.[3]

Monoamine Releasing Agent

Another potential mechanism is the induction of monoamine release from presynaptic neurons.[4] This action is characteristic of compounds like amphetamine and MDMA. Such agents typically interact with monoamine transporters (SERT for serotonin, DAT for dopamine, and NET for norepinephrine) to reverse their function, leading to an efflux of neurotransmitters into the synapse.[4] The primary amine in 3-(2-Methoxyphenyl)propan-1-amine is a key structural feature for this type of activity.

Monoamine Reuptake Inhibition

In addition to or instead of promoting release, the compound could act as a monoamine reuptake inhibitor. By binding to SERT, DAT, or NET, it could block the reabsorption of neurotransmitters from the synapse, thereby prolonging their signaling. This is the mechanism of action for many antidepressant and stimulant medications.

Proposed Experimental Workflow for Elucidation of Mechanism

To systematically investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended. This workflow is designed to first identify the primary molecular targets and then characterize the functional consequences of the drug-target interaction.

Figure 1: A tiered experimental workflow for elucidating the mechanism of action of 3-(2-Methoxyphenyl)propan-1-amine.

Tier 1: Target Identification

The initial step is to determine the binding profile of the compound across a panel of relevant CNS targets.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 3-(2-Methoxyphenyl)propan-1-amine for a panel of monoamine receptors and transporters.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing the target human receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, etc.) or transporters (SERT, DAT, NET).[5]

-

Incubate the membrane preparations with a specific radioligand for the target of interest (e.g., [3H]ketanserin for 5-HT2A, [3H]citalopram for SERT) and a range of concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Table 1: Example Data Output from Radioligand Binding Assays

| Target | Radioligand | Ki (nM) |

| 5-HT2A | [3H]ketanserin | Experimental Value |

| 5-HT2C | [3H]mesulergine | Experimental Value |

| D2 | [3H]spiperone | Experimental Value |

| SERT | [3H]citalopram | Experimental Value |

| DAT | [3H]WIN 35,428 | Experimental Value |

| NET | [3H]nisoxetine | Experimental Value |

Tier 2: Functional Characterization

Once high-affinity targets are identified, the next step is to determine the functional activity of the compound at these targets.

Protocol 2: In Vitro Functional Assays (for Receptor Agonism/Antagonism)

-

Objective: To determine if 3-(2-Methoxyphenyl)propan-1-amine acts as an agonist, antagonist, or inverse agonist at its high-affinity receptors.

-

Methodology (Example for a Gq-coupled receptor like 5-HT2A):

-

Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Add increasing concentrations of 3-(2-Methoxyphenyl)propan-1-amine and measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist response.

-

Calculate the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.

-

Protocol 3: Neurotransmitter Release Assays

-

Objective: To determine if 3-(2-Methoxyphenyl)propan-1-amine induces the release of monoamines.

-

Methodology:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Wash the synaptosomes to remove excess radiolabel.

-

Expose the synaptosomes to various concentrations of 3-(2-Methoxyphenyl)propan-1-amine.

-

Measure the amount of radiolabeled neurotransmitter released into the supernatant.

-

Tier 3: In Vivo Validation

The final step is to confirm the in vitro findings in a living system and observe the physiological and behavioral consequences.

Protocol 4: In Vivo Microdialysis

-

Objective: To measure the effect of 3-(2-Methoxyphenyl)propan-1-amine on extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens).

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.

-

Administer 3-(2-Methoxyphenyl)propan-1-amine (systemically or locally) and continue collecting dialysate.

-

Analyze the concentration of neurotransmitters (dopamine, serotonin, etc.) and their metabolites in the dialysate using HPLC with electrochemical detection.

-

Concluding Remarks

The structural features of 3-(2-Methoxyphenyl)propan-1-amine strongly suggest that it is a pharmacologically active molecule with a high probability of interacting with monoaminergic systems. The proposed hypotheses—serotonin receptor agonism, monoamine release, and/or reuptake inhibition—provide a solid foundation for a systematic investigation into its mechanism of action. The experimental workflow detailed in this guide offers a robust and validated approach to elucidate the specific molecular targets and functional effects of this compound. Such studies are essential for understanding its potential therapeutic applications or toxicological profile and will be of significant value to the fields of medicinal chemistry and neuropharmacology.

References

-

Ataman Kimya. METHOXYPROPYLAMINE (MOPA). Available from: [Link]

-

Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]

-

Wikipedia. Norgestrel. Available from: [Link]

-

ChemBK. 1-(3-methoxyphenyl)propan-1-one. Available from: [Link]

-

Chambers, J. J., et al. (2002). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry. Available from: [Link]

-

PubChem. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. Available from: [Link]

- Glennon, R. A., et al. (1984). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry.

-

Wikipedia. Monoamine releasing agent. Available from: [Link]

-

ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available from: [Link]

-

Kumar, V., et al. (2011). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Synapse. Available from: [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 3. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Pharmacological and Toxicological Evaluation of Novel Psychoactive Substances: A Case Study of 3-(2-Methoxyphenyl)propan-1-amine

Foreword

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and drug development professionals.[1][2] These molecules, often designed to mimic the effects of controlled substances, require a robust and systematic approach for the characterization of their pharmacological and toxicological profiles.[3] This guide provides a comprehensive framework for the evaluation of NPS, using the hypothetical case of 3-(2-Methoxyphenyl)propan-1-amine, a compound for which limited public data exists, to illustrate the necessary experimental workflows. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, field-proven methodologies.

Introduction: The Challenge of Novel Psychoactive Substances

Novel psychoactive substances are a broad and dynamic category of drugs that are not controlled by international drug conventions but may pose a public health threat.[4] Their rapid proliferation necessitates efficient and reliable methods for determining their mechanisms of action, potential therapeutic applications, and, critically, their toxicological risks.[5] The phenethylamine scaffold is a common structural motif in many NPS, known to interact with a variety of monoamine receptors and transporters.[2]

This guide will delineate a structured, multi-tiered approach to the pharmacological and toxicological assessment of a representative, under-characterized phenethylamine derivative, 3-(2-Methoxyphenyl)propan-1-amine. The methodologies described herein are designed to be self-validating and are grounded in established preclinical safety evaluation principles.[6][7][8]

Pharmacological Evaluation: Unveiling the Mechanism of Action

The initial phase of characterizing an NPS is to determine its pharmacological profile, which informs its potential psychoactive effects and therapeutic indications. This process typically begins with in vitro assays to identify molecular targets and progresses to in vivo studies to understand its effects in a whole organism.

In Vitro Pharmacological Profiling

In vitro assays are essential for the initial screening and characterization of a novel compound's interaction with specific molecular targets.[9] For a phenethylamine derivative like 3-(2-Methoxyphenyl)propan-1-amine, the primary targets of interest are typically monoamine receptors and transporters.[10]

The first step is to determine the binding affinity of the compound for a panel of relevant receptors. Radioligand binding assays are a standard and reliable method for this purpose.[11]

Experimental Protocol: Radioligand Binding Assay

-

Target Selection: Based on the phenethylamine structure, a primary screening panel should include serotonin (5-HT) receptors (particularly 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), dopamine (D1, D2), norepinephrine (α1, α2, β), and trace amine-associated receptors (TAAR1).[12]

-

Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest or prepare cell membrane homogenates from these cells.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (3-(2-Methoxyphenyl)propan-1-amine).

-

Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to reach equilibrium.

-

Separation and Detection: Rapidly filter the contents of each well to separate the bound from the unbound radioligand. The radioactivity of the filter, representing the amount of bound radioligand, is then measured using a scintillation counter.

-

Data Analysis: The data are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

Causality Behind Experimental Choices: The choice of receptors in the screening panel is dictated by the structural similarity of the test compound to known psychoactive phenethylamines. The use of human recombinant receptors ensures the relevance of the findings to human pharmacology.

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). A variety of in vitro functional assays can be employed for this purpose.[4][13]

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., Calcium Mobilization for Gq-coupled receptors like 5-HT2A)

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors) and a calcium-sensitive fluorescent dye.

-

Compound Addition: Add varying concentrations of 3-(2-Methoxyphenyl)propan-1-amine to the cells.

-

Signal Detection: Measure the change in fluorescence, which corresponds to the release of intracellular calcium stores upon receptor activation.

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to a known full agonist.

Causality Behind Experimental Choices: The choice of functional assay depends on the signaling pathway of the receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization is a direct downstream effect of receptor activation. For other GPCRs, assays measuring cAMP levels (for Gs or Gi-coupled receptors) or β-arrestin recruitment can be used.[13]

Table 1: Hypothetical In Vitro Pharmacological Profile of 3-(2-Methoxyphenyl)propan-1-amine

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |

| 5-HT2A | 50 | 150 | 85 (Partial Agonist) |

| 5-HT2C | 120 | >1000 | - |

| 5-HT1A | 800 | >1000 | - |

| D2 | >1000 | - | - |

| NET | 250 | - | - |

| SERT | 600 | - | - |

| DAT | >1000 | - | - |

Note: This data is hypothetical and for illustrative purposes only.

In Vivo Behavioral Pharmacology

In vivo studies are necessary to understand the integrated physiological and behavioral effects of a novel compound.[14] The choice of behavioral models is guided by the in vitro pharmacological profile. Given the hypothetical high affinity and partial agonist activity at the 5-HT2A receptor, models sensitive to hallucinogenic and stimulant effects would be appropriate.

The HTR in mice or rats is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.

Experimental Protocol: Head-Twitch Response Assay

-

Animal Acclimation: Acclimate male C57BL/6J mice to the testing environment.

-

Drug Administration: Administer varying doses of 3-(2-Methoxyphenyl)propan-1-amine via an appropriate route (e.g., intraperitoneal injection).

-

Observation: Place individual mice in observation chambers and record the number of head twitches over a specified period (e.g., 30-60 minutes).

-

Data Analysis: Analyze the dose-response relationship for the induction of head twitches.

Causality Behind Experimental Choices: The HTR is a specific and quantifiable behavior that is directly mediated by 5-HT2A receptor activation in the medial prefrontal cortex.

Drug discrimination is a powerful technique to assess the subjective effects of a novel compound by training animals to recognize the interoceptive cues of a known drug.[15]

Experimental Protocol: Drug Discrimination in Rats

-

Training: Train rats to press one of two levers in an operant chamber to receive a food reward. Train them to associate the administration of a known hallucinogen (e.g., LSD) with one lever and saline with the other.

-

Testing: Once the rats have learned the discrimination, administer a test dose of 3-(2-Methoxyphenyl)propan-1-amine and observe which lever they predominantly press.

-

Data Analysis: If the rats press the drug-associated lever, it indicates that the subjective effects of the test compound are similar to the training drug.

Causality Behind Experimental Choices: This paradigm provides a direct measure of the similarity of the subjective effects of a novel compound to a known psychoactive drug, offering valuable insight into its potential for abuse and its psychoactive properties.

Diagram 1: Pharmacological Evaluation Workflow

Caption: Workflow for the pharmacological evaluation of a novel psychoactive substance.

Toxicological Evaluation: Assessing the Safety Profile

A thorough toxicological evaluation is paramount to understanding the potential risks associated with a novel compound.[16] This involves a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[17]

In Vitro Toxicology

In vitro toxicology assays provide a rapid and cost-effective means of identifying potential toxic liabilities of a compound early in the development process.[5]

Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cells.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate.

-

Compound Exposure: Treat the cells with a range of concentrations of 3-(2-Methoxyphenyl)propan-1-amine for a specified duration (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the MTT to a purple formazan product.

-

Signal Detection: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the half-maximal cytotoxic concentration (CC50).

Causality Behind Experimental Choices: The MTT assay is a widely used and reliable method for assessing cell viability based on mitochondrial metabolic activity. The choice of cell lines allows for the preliminary assessment of organ-specific toxicity.

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which can lead to cancer or heritable defects. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Experimental Protocol: Ames Test

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different mutations in genes involved in histidine or tryptophan synthesis.

-

Compound Exposure: Expose the bacterial strains to various concentrations of 3-(2-Methoxyphenyl)propan-1-amine, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

-

Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid).

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Causality Behind Experimental Choices: The Ames test is a well-validated and widely accepted assay for predicting the mutagenic potential of a chemical. The inclusion of the S9 mix is crucial to detect metabolites that may be genotoxic.

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Electrophysiology: Use the whole-cell patch-clamp technique to measure the electrical currents flowing through the hERG channels in individual cells.

-

Compound Application: Apply varying concentrations of 3-(2-Methoxyphenyl)propan-1-amine to the cells and record the effect on the hERG current.

-

Data Analysis: Determine the IC50 for the inhibition of the hERG channel.

Causality Behind Experimental Choices: The patch-clamp assay is the gold standard for assessing the direct interaction of a compound with ion channels and provides a quantitative measure of the risk of cardiotoxicity.

In Vivo Toxicology

If the in vitro data suggest a favorable profile, limited in vivo toxicology studies may be warranted to assess the acute toxicity and identify potential target organs of toxicity.

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 423)

-

Animal Model: Use a single sex (usually female) of a standard rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of 3-(2-Methoxyphenyl)propan-1-amine at one of a series of defined dose levels.

-

Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: The results are used to classify the compound into a GHS toxicity category and to estimate the lethal dose (LD50).

Causality Behind Experimental Choices: This study provides essential information on the acute toxicity of a substance and is a regulatory requirement for hazard classification.

Diagram 2: Toxicological Evaluation Workflow

Caption: Workflow for the toxicological evaluation of a novel psychoactive substance.

Conclusion and Future Directions

The pharmacological and toxicological evaluation of a novel psychoactive substance like 3-(2-Methoxyphenyl)propan-1-amine requires a systematic and multi-faceted approach. The methodologies outlined in this guide, from initial in vitro screening to targeted in vivo studies, provide a robust framework for characterizing the properties of such compounds. The data generated from these studies are essential for understanding the potential risks and benefits, informing regulatory decisions, and guiding future research, including potential therapeutic development. It is imperative that the evaluation of NPS is conducted with scientific rigor to protect public health and advance our understanding of psychoactive compounds.

References

-

Antonowicz, P., et al. (2019). Pharmacotherapy of Patients Taking New Psychoactive Substances: A Systematic Review and Analysis of Case Reports. Frontiers in Psychiatry. [Link]

-

Belz, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

-

Ciszek, M. A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psychopharmacology. [Link]

-

Geyer, M. A., & Vollenweider, F. X. (2008). The behavioral pharmacology of hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

-

ICH. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. International Council for Harmonisation. [Link]

-

Lawn, W., et al. (2021). Stimulant and hallucinogenic novel psychoactive substances; an update. Expert Opinion on Drug Safety. [Link]

-

Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Luethi, D., & Liechti, M. E. (2018). Pharmacological profiling of novel psychoactive substances. Current Addiction Reports. [Link]

-

National Research Council (US) Committee on Toxicity Data Elements. (1984). Data Evaluation. In Toxicity Testing: Strategies to Determine Needs and Priorities. National Academies Press (US). [Link]

-

Rickli, A., et al. (2015). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. [Link]

-

TGA. (2011). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration. [Link]

-

UNODC. (2024). Novel Psychoactive Substances. United Nations Office on Drugs and Crime. [Link]

-

Wikipedia. (2023). Drug discrimination. Wikipedia. [Link]

-

Zanda, M. T., et al. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences. [Link]

-

Zaria, S., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences. [Link]

-

van der Zee, C. L., et al. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Pharmacology & Therapeutics. [Link]

-

Biobide. (2023). Classifying Chemicals Toxicity during Drug Discovery. Biobide Blog. [Link]

-

ECHA. Standard information requirements. European Chemicals Agency. [Link]

-

EPA. (1979). Acute Toxicity Testing Criteria for New Chemical Substances. United States Environmental Protection Agency. [Link]

-

FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

-

Wikipedia. (2023). Drug discrimination. Wikipedia. [Link]

-

Aegis Sciences Corporation. (2025). Novel Psychoactive Substances 2024: A Year in Review. Aegis Sciences Corporation. [Link]

-

van der Zee, C. L., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]

-

Exponent. (2023). ISO Updates Standard for Medical Device Toxicological Risk Assessments. Exponent. [Link]

-

ICH. (2023). Safety Guidelines. International Council for Harmonisation. [Link]

-

YouTube. (2020). Pharmacology of Hallucinogenic Drugs Part 2. Daniel Kochli. [Link]

-

ACS Publications. (2023). Zalsupindole: A Non-Hallucinogenic Psychoplastogen Advancing Psychedelic-Inspired Therapeutics. ACS Chemical Neuroscience. [Link]

-

Adejare, A. (2022). New psychoactive substances: a review and updates. BJPsych Advances. [Link]

-

Biomolecules & Therapeutics. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Co-Labb. (2025). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Co-Labb. [Link]

Sources

- 1. Novel Psychoactive Substances 2024: A Year in Review - Aegis Sciences Corporation [aegislabs.com]

- 2. New psychoactive substances: a review and updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

- 8. co-labb.co.uk [co-labb.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The behavioral pharmacology of hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug discrimination - Wikipedia [en.wikipedia.org]

- 16. blog.biobide.com [blog.biobide.com]

- 17. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide to 3-(2-Methoxyphenyl)propan-1-amine: Synthesis, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: 3-(2-Methoxyphenyl)propan-1-amine is a primary amine featuring a methoxy-substituted phenyl ring. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The strategic placement of the methoxy group at the ortho position of the phenyl ring, combined with the flexible propanamine side chain, offers a unique scaffold for designing novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological relevance of 3-(2-Methoxyphenyl)propan-1-amine, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 18655-51-1 | |

| Molecular Formula | C10H15NO | |

| Molecular Weight | 165.23 g/mol | PubChem |

| Appearance | Liquid | |

| Purity | ≥95% |

Predicted ¹H NMR Spectrum: A predicted ¹H NMR spectrum of 3-(2-Methoxyphenyl)propan-1-amine in CDCl₃ would likely exhibit the following signals: aromatic protons (δ 6.8-7.2 ppm), a singlet for the methoxy group protons (δ ~3.8 ppm), and multiplets for the propyl chain protons (δ 1.7-2.9 ppm).

Synthesis of 3-(2-Methoxyphenyl)propan-1-amine

While specific literature detailing the synthesis of 3-(2-Methoxyphenyl)propan-1-amine is not extensively available, a robust and reliable synthetic route can be extrapolated from established methodologies for analogous compounds, such as its para-isomer, 3-(4-methoxyphenyl)propan-1-amine. A highly effective approach involves the reduction of the corresponding amide, 3-(2-methoxyphenyl)propanamide.

Proposed Synthetic Pathway: Reduction of 3-(2-Methoxyphenyl)propanamide

This two-step synthesis starts with the commercially available 2-methoxyphenylacetic acid.

Caption: Proposed synthetic pathway for 3-(2-Methoxyphenyl)propan-1-amine.

Experimental Protocol: Synthesis of 3-(2-Methoxyphenyl)propan-1-amine

Step 1: Synthesis of 3-(2-Methoxyphenyl)propanamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxyphenylacetic acid in an excess of thionyl chloride.

-

Acyl Chloride Formation: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After cooling, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the resulting crude 2-methoxyphenylacetyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Filter the reaction mixture to remove ammonium chloride precipitate. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(2-methoxyphenyl)propanamide. The product can be further purified by recrystallization.

Step 2: Reduction of 3-(2-Methoxyphenyl)propanamide to 3-(2-Methoxyphenyl)propan-1-amine

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Amide: Dissolve the 3-(2-methoxyphenyl)propanamide from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to obtain the crude 3-(2-methoxyphenyl)propan-1-amine. The final product can be purified by vacuum distillation. A similar reduction of 3-(4-methoxyphenyl)propanamide with lithium aluminum hydride in tetrahydrofuran has been reported to yield the corresponding amine.[1]

Potential Pharmacological Significance and Future Directions

Structural Relationship to Bioactive Scaffolds

The 2-methoxyphenyl group is a key structural component in a number of biologically active molecules. For instance, compounds containing the 2-methoxyphenol moiety have been studied for their antioxidant and cyclooxygenase-2 (COX-2) inhibitory activities.[2] The presence of the amine function in 3-(2-methoxyphenyl)propan-1-amine makes it a valuable building block for the synthesis of more complex derivatives. The primary amine can be readily functionalized to introduce diverse pharmacophores, allowing for the exploration of a wide range of biological targets.

Potential as a Precursor in Drug Discovery

Derivatives of structurally related compounds have shown promise in various therapeutic areas. For example, thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key target in the pathology of Alzheimer's disease.[3] The 3-(2-methoxyphenyl)propan-1-amine scaffold could serve as a starting point for the design and synthesis of novel GSK-3β inhibitors or modulators of other kinases.

Furthermore, alkaloids, a class of naturally occurring compounds often containing amine functionalities, exhibit a wide array of pharmacological activities, including anticholinesterase, antioxidant, anxiolytic, anti-inflammatory, and antidepressant properties, which are relevant to the treatment of neurodegenerative diseases.[4] The structural features of 3-(2-methoxyphenyl)propan-1-amine make it an attractive scaffold for the development of novel alkaloid-like molecules with potential therapeutic benefits.

Future Research Perspectives

The lack of specific biological data for 3-(2-methoxyphenyl)propan-1-amine highlights a clear opportunity for future research. Key areas for investigation include:

-

Systematic Pharmacological Screening: A comprehensive screening of the compound against a panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, would be valuable to identify its primary pharmacological activities.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the amine and the aromatic ring would allow for the exploration of SAR and the optimization of potency and selectivity for identified biological targets.

-

In Vivo Efficacy Studies: Promising compounds identified through in vitro screening should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

3-(2-Methoxyphenyl)propan-1-amine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical handles for further modification, makes it an attractive scaffold for the generation of novel bioactive compounds. Future research focused on elucidating its pharmacological profile and exploring its potential as a building block for new therapeutics is highly warranted.

References

- Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2023). ResearchGate. [Link]

- Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. [Link]

- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2005). In Vivo, 19(1), 225-31. [Link]

- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2020). European Journal of Medicinal Chemistry, 207, 112763. [Link]

- Preparation of 3-methoxy propanamine. (2008).

- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2020). ResearchGate. [Link]

- Synthesis method for 3-methoxypropiophenone. (2017).

- Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases. (2016). Mini Reviews in Medicinal Chemistry, 16(1), 43-53. [Link]

- PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. (2002). Organic Syntheses, 79, 186. [Link]

- Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug. (2016). Current Medicinal Chemistry, 23(1), 45-71. [Link]

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). Molecules, 20(10), 17997-18017. [Link]

- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2019). Rasayan Journal of Chemistry, 12(2), 704-709. [Link]

- Pharmacological Activities and Applications of Spicatoside A. (2017). Molecules, 22(11), 1897. [Link]

- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). NP-MRD. [Link]

- Synthesis and Evaluation of Biological and Antioxidant Activity of Some New Heterocyclic Compounds of Mefenamic Drug Derivatives. (2023). University of Babylon Private CDN. [Link]

- Norgestrel. Wikipedia. [Link]

- (2R)-1-(2-methoxyphenyl)propan-2-amine. PubChem. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Structural Rationale and Target Prioritization

An In-Depth Technical Guide on the Elucidation of the Receptor Binding Profile for 3-(2-Methoxyphenyl)propan-1-amine

Abstract

This technical guide addresses the characterization of the receptor binding profile for the novel compound, 3-(2-Methoxyphenyl)propan-1-amine. Direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, presenting a common challenge in drug discovery with new chemical entities. Therefore, this document provides a comprehensive framework and detailed methodologies for researchers to systematically determine its binding affinities and functional activity. We will outline the strategic selection of primary screening targets based on structural analogy, provide a step-by-step protocol for in-vitro competitive radioligand binding assays, and discuss the principles of subsequent functional characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological profiling of novel psychoactive compounds.

3-(2-Methoxyphenyl)propan-1-amine belongs to the phenethylamine class of compounds, which are known to interact with a wide array of biogenic amine receptors and transporters. The core structure, a phenyl ring attached to a propyl-amine chain, is a well-established pharmacophore for monoaminergic systems. The presence and position of the methoxy group on the phenyl ring are critical determinants of receptor affinity and selectivity.

While specific data on the ortho-methoxy (2-position) variant is scarce, related compounds offer valuable insights. For instance, research on a structurally similar molecule, 1-(2-methoxy-5-(3-phenylpropyl)-2-aminopropane, demonstrated high affinity for the serotonin 5-HT2A receptor (Ki = 13 nM) with antagonist properties.[1] This finding strongly suggests that the 5-HT receptor family, particularly the 5-HT2A subtype, should be a primary target for investigation.

Based on its structural class, a logical initial screening panel for 3-(2-Methoxyphenyl)propan-1-amine should include:

-

Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

-

Serotonin (5-HT) Receptors: 5-HT1A, 5-HT2A, 5-HT2C.

-

Dopamine (D) Receptors: D1, D2.

-

Adrenergic (α, β) Receptors: α1, α2, β.

This primary panel will provide a broad overview of the compound's potential mechanism of action, guiding further, more focused investigation.

Core Methodology: In-Vitro Competitive Radioligand Binding Assay

To determine the binding affinity (expressed as the inhibition constant, Ki) of our test compound at the prioritized targets, the competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (the "competitor") to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

2.1 Principle of the Assay

The experiment relies on the law of mass action. A fixed concentration of receptors (from cell membranes or tissue homogenates) and a fixed concentration of a specific radioligand are incubated together. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound competes with the radioligand for the same binding site on the receptor. A potent compound will displace the radioligand at low concentrations. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.

2.2 Detailed Experimental Protocol: Example for 5-HT2A Receptor

This protocol provides a self-validating system through the inclusion of critical controls.

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist), specific activity ~80 Ci/mmol.

-

Test Compound: 3-(2-Methoxyphenyl)propan-1-amine, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding (NSB) Determinator: Mianserin (10 µM final concentration), a non-radioactive ligand to saturate all specific binding sites.

-

Apparatus: 96-well microplates, multi-channel pipettors, cell harvester, liquid scintillation counter, glass fiber filters.

Step-by-Step Procedure:

-

Plate Preparation: Add 50 µL of assay buffer to all wells of a 96-well plate.

-

Non-Specific Binding (NSB) Control: To 3-4 wells, add 25 µL of 10 µM Mianserin.

-

Total Binding (B₀) Control: To 3-4 wells, add 25 µL of the vehicle (e.g., DMSO) used for the test compound.

-

Test Compound Addition: Add 25 µL of the serially diluted 3-(2-Methoxyphenyl)propan-1-amine to the remaining wells in triplicate, covering a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Radioligand Addition: Add 25 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

-

Receptor Addition: Add 100 µL of the 5-HT2A receptor membrane preparation (e.g., 10 µg protein/well) to all wells. The final volume in each well is now 200 µL.

-

Incubation: Incubate the plate at room temperature (~25°C) for 60 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

2.3 Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

3.1 Calculating IC50

The raw CPM data is processed to determine the percentage of specific binding at each concentration of the test compound.

-

Specific Binding = Total Binding (B₀) CPM - Non-specific Binding (NSB) CPM.

-

% Inhibition = 100 * (1 - [(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)])

The % inhibition values are then plotted against the logarithm of the test compound concentration, and a non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC50.

3.2 Conversion to Ki (Inhibition Constant)

The IC50 is dependent on the experimental conditions (specifically, the concentration of the radioligand used). To obtain a true measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (a known value).

The Ki value is an intrinsic property of the compound for the receptor and allows for comparison across different experiments and labs.

3.3 Data Presentation

All quantitative binding data should be summarized in a clear, structured table for easy comparison of affinities and selectivity.

| Target | Radioligand | Ki (nM) ± SEM | n |

| 5-HT2A | [³H]ketanserin | Experimental Value | 3 |

| SERT | [³H]citalopram | Experimental Value | 3 |

| DAT | [³H]WIN 35,428 | Experimental Value | 3 |

| NET | [³H]nisoxetine | Experimental Value | 3 |

| ...other targets | ...respective ligands | ... | ... |

Functional Assays: From Binding to Biological Effect

A high binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor from its endogenous ligand), or an inverse agonist (promotes an inactive receptor state). Therefore, functional assays are a mandatory next step.

For a G-protein coupled receptor (GPCR) like 5-HT2A, which couples to the Gq/11 pathway, a common functional assay measures the mobilization of intracellular calcium.

4.1 Example Functional Assay: Calcium Flux Assay

-

Cell Culture: Use cells stably expressing the 5-HT2A receptor (e.g., CHO or HEK293 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of 3-(2-Methoxyphenyl)propan-1-amine and measure the change in fluorescence. An increase indicates receptor activation and calcium release.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then challenge them with a known 5-HT2A agonist (e.g., serotonin). A potent antagonist will block the agonist-induced fluorescence signal.

-

-

Data Analysis: The results are plotted as dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

4.2 Signaling Pathway Visualization

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Conclusion and Future Directions

This guide provides the essential framework for determining the receptor binding profile and functional activity of a novel compound, using 3-(2-Methoxyphenyl)propan-1-amine as a case study. By employing systematic screening with competitive radioligand binding assays followed by appropriate functional assays, researchers can elucidate the compound's mechanism of action. The resulting data, including Ki values for affinity and EC50/IC50 values for function, are critical for understanding its potential therapeutic applications or toxicological risks. Future work should focus on executing this screening cascade and exploring downstream cellular effects and in-vivo models based on the initial pharmacological profile.

References

-

Nichols, D. E., & Monte, A. P. (1996). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry, 39(5), 1082–1086. [Link]

Sources

An In-depth Technical Guide to the Structural Analogues of 3-(2-Methoxyphenyl)propan-1-amine

Abstract

The 3-arylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific embodiment of this scaffold: 3-(2-Methoxyphenyl)propan-1-amine. We will provide a comprehensive exploration of the rationale, synthetic strategies, and structure-activity relationships (SAR) pertinent to the design and development of its structural analogues. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies to guide analogue synthesis and evaluation.

Introduction: The 3-(2-Methoxyphenyl)propan-1-amine Core

The compound 3-(2-Methoxyphenyl)propan-1-amine represents a versatile chemical scaffold. Its structure, comprising a phenyl ring, a three-carbon aliphatic linker, and a terminal primary amine, provides multiple points for chemical modification. The ortho-methoxy substituent on the phenyl ring is of particular interest, as it introduces specific electronic and steric features that can profoundly influence molecular conformation and interactions with biological targets. The basic primary amine allows for salt formation and is a key hydrogen bonding group, while the lipophilic aryl moiety contributes to membrane permeability and potential van der Waals or π-stacking interactions.[1]

The development of structural analogues is a cornerstone of modern drug discovery.[2] By systematically modifying a parent structure, researchers can fine-tune its pharmacological profile to enhance potency, improve selectivity, and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This guide will detail the strategic approaches to modifying the 3-(2-Methoxyphenyl)propan-1-amine core to explore its chemical space and unlock its therapeutic potential.

Strategic Approaches to Analogue Synthesis

The generation of a diverse library of analogues requires robust and flexible synthetic strategies. The phenylethylamine and its derivatives are accessible through several well-established synthetic routes.[3][4] Key transformations often include reductive amination of corresponding ketones or aldehydes, reduction of nitrostyrenes, and cross-coupling reactions.[3][5][6]

A generalized workflow for analogue development is presented below. This process begins with the synthesis of a common intermediate, which can then be diversified through various late-stage functionalization reactions. This modular approach is highly efficient for building a library of related compounds for screening.

Caption: A modular workflow for synthesizing and evaluating analogues.

Synthesis of the Core Scaffold

A common and efficient method for preparing the parent amine involves a three-step sequence starting from 2-methoxybenzaldehyde.

Protocol 2.1: Synthesis of 3-(2-Methoxyphenyl)propan-1-amine

-

Step A: Henry Reaction (Nitroaldol Condensation)

-

Rationale: This classic carbon-carbon bond-forming reaction constructs the propyl chain by reacting an aldehyde with a nitroalkane.

-

Procedure: To a stirred solution of 2-methoxybenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in glacial acetic acid, add ammonium acetate (1.5 eq). Heat the mixture to 100°C for 2 hours. Monitor by TLC until the aldehyde is consumed. Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(2-methoxyphenyl)-2-nitroprop-1-ene.

-

-

Step B: Reduction of the Nitrostyrene

-

Rationale: The nitroalkene intermediate is reduced to the corresponding saturated nitroalkane. Lithium borohydride (LiBH₄) is a suitable reagent for this selective reduction.

-

Procedure: Dissolve the crude nitrostyrene from Step A in a mixture of THF and methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10°C. Stir at room temperature for 4 hours. Quench the reaction carefully with 1N HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield 1-(2-methoxyphenyl)-2-nitropropane.

-

-

Step C: Reduction of the Nitro Group

-

Rationale: The final step involves the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and high-yielding method.

-

Procedure: Dissolve the nitroalkane from Step B in ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%). Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen pressure of 50 psi and stir vigorously at room temperature overnight. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by acid-base extraction or column chromatography to yield pure 3-(2-Methoxyphenyl)propan-1-amine.

-

Analogue Generation: Strategies and Protocols

Systematic modification of the core structure at three key positions—the aromatic ring, the propyl linker, and the terminal amine—allows for a thorough exploration of the SAR.

Aromatic Ring Modification

Altering the substitution pattern on the phenyl ring can modulate electronic properties, lipophilicity, and metabolic stability.

Protocol 3.1.1: Synthesis of a Halogenated Analogue (e.g., 3-(5-Chloro-2-methoxyphenyl)propan-1-amine)

-

Rationale: Introducing a halogen, such as chlorine, can enhance binding affinity through halogen bonding and often improves metabolic stability by blocking potential sites of oxidation. This protocol starts with a commercially available substituted benzaldehyde.

-

Procedure:

-

Substitute 5-chloro-2-methoxybenzaldehyde for 2-methoxybenzaldehyde in Protocol 2.1, Step A .

-

Proceed with Steps B and C of Protocol 2.1 as described, using the resulting 1-(5-chloro-2-methoxyphenyl)-2-nitroprop-1-ene intermediate.

-

Purification will yield the target halogenated analogue.

-

Alkyl Chain Alteration

Modifications to the propyl chain can impact the compound's conformational flexibility and the spatial orientation of the key pharmacophoric groups (aryl ring and amine).

Protocol 3.2.1: Synthesis of a Phenoxy Analogue (e.g., 3-(2-Methoxyphenoxy)propan-1-amine)

-

Rationale: Replacing the propyl chain with a more rigid phenoxypropyl linker alters the vector and distance between the aromatic ring and the amine. This is achieved via a Williamson ether synthesis.[7]

-

Procedure:

-

Step A: N-Protection: Protect 3-chloropropan-1-amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-alkylation. React 3-chloropropan-1-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in dichloromethane.

-

Step B: Williamson Ether Synthesis: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxyphenol (1.0 eq) in a polar aprotic solvent like DMF. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 30 minutes. Add the N-Boc-3-chloropropanamine from Step A (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.[7]

-

Step C: Deprotection: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic phase and dissolve the residue in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. Stir for 1-2 hours until TLC indicates complete removal of the Boc group. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent to yield 3-(2-Methoxyphenoxy)propan-1-amine.[7]

-

Amine Functionalization

The primary amine is a versatile handle for introducing a wide range of functional groups to probe for additional binding interactions or to modulate the compound's basicity and pharmacokinetic profile.

Protocol 3.3.1: Synthesis of a Secondary Amine Analogue (e.g., N-Methyl-3-(2-methoxyphenyl)propan-1-amine)

-

Rationale: N-alkylation can significantly impact a compound's properties, including its ability to cross the blood-brain barrier and its selectivity for different receptor subtypes. A two-step protection-alkylation-deprotection sequence is highly reliable.

-

Procedure:

-

Step A: Sulfonamide Formation: React 3-(2-methoxyphenyl)propan-1-amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (1.05 eq) in dichloromethane in the presence of triethylamine (1.1 eq).[8] This forms a stable sulfonamide that protects the amine and acidifies the N-H proton, facilitating alkylation.

-

Step B: N-Alkylation: Treat the resulting sulfonamide with a base such as potassium carbonate (K₂CO₃, 1.5 eq) and an alkylating agent like methyl iodide (CH₃I, 1.2 eq) in DMF. Heat the mixture to 60°C for 4-6 hours.

-

Step C: Deprotection: After workup, cleave the 2-nitrobenzenesulfonyl group by treating the N-alkylated sulfonamide with a thiol, such as thiophenol, and potassium carbonate in DMF. This will furnish the desired N-methyl secondary amine.[8]

-

Structure-Activity Relationship (SAR) Analysis

The data gathered from screening a library of analogues allows for the development of a Structure-Activity Relationship (SAR) model. This model is crucial for guiding the next round of rational drug design. While specific biological data for 3-(2-methoxyphenyl)propan-1-amine is not extensively published, we can infer potential SAR based on related phenylethylamine and phenoxypropanolamine classes, which are known to interact with monoamine transporters and GPCRs.[9][10]

Caption: Key modification sites and their potential impact on biological activity.

Key SAR Insights from Related Scaffolds:

-

Aromatic Ring (Site A): For many biogenic amine analogues, the position and nature of substituents on the phenyl ring are critical. Halogenation at the 3,4- or 2,5-positions of related phenylethanolamines has been shown to produce potent beta-adrenolytic effects.[9] The position of the methoxy group (ortho, meta, or para) will likely dictate selectivity between different monoamine transporters (e.g., DAT, SERT, NET).[10]

-

Alkyl Chain (Site B): The length and rigidity of the linker are crucial. While a propyl chain is common, shortening or lengthening it can misalign the pharmacophores. Introducing rigidity, as in the phenoxypropanamine analogues, can lock the molecule into a more favorable conformation for receptor binding, thereby increasing potency and selectivity.[9]

-

Amine Terminus (Site C): The substitution on the nitrogen atom is a primary determinant of activity and selectivity. Primary and secondary amines are often substrates for monoamine transporters, whereas bulky tertiary or quaternary amines tend to be inhibitors.[11] For instance, in propafenone analogues, which share the aryl-propyl-amine motif, tertiary amines were found to be potent inhibitors of P-glycoprotein, while their quaternary counterparts were identified as substrates.[11]

Table 1: Summary of Analogue Classes and Potential Pharmacological Impact

| Modification Site | Structural Change | Rationale / Potential Impact | Relevant Compound Classes |

| Aromatic Ring | Change substituent position (o, m, p) | Modulate receptor selectivity (e.g., DAT vs. SERT). | Phenylpiperazines[10] |

| Add electron-withdrawing groups (e.g., Cl, F) | Increase metabolic stability, introduce halogen bonding. | Halogenated Phenylethanolamines[9] | |

| Add electron-donating groups (e.g., OH) | Introduce new hydrogen bonding opportunities. | Catecholamines[4] | |

| Alkyl Chain | Replace with phenoxy linker | Increase rigidity, alter spatial orientation. | Phenoxypropanolamines[9] |

| Introduce unsaturation or cyclization | Constrain conformation to favor active state. | Aminoindanes[10] | |

| Amine Terminus | N-Alkylation (Me, Et) | Convert from substrate to inhibitor, alter selectivity. | Pipradrol derivatives[10] |

| N-Acylation | Reduce basicity, create neutral prodrugs or amides. | N/A | |

| Form quaternary ammonium salt | Increase water solubility, prevent BBB crossing. | Propafenone Analogues[11] |

Pharmacological Evaluation and Profiling

Once synthesized, each analogue must undergo rigorous pharmacological profiling to determine its biological activity and safety profile.[12] This is a multi-stage process that moves from high-throughput in vitro assays to more complex cellular and, eventually, in vivo models.

Caption: A tiered approach to evaluating novel chemical entities.

-

Primary Screening: Initial evaluation typically involves high-throughput binding assays against a panel of relevant targets (e.g., serotonin, dopamine, norepinephrine transporters and receptors). Functional assays, such as neurotransmitter uptake inhibition in synaptosomes or transfected cell lines, provide the first measure of a compound's activity (agonist, antagonist, inhibitor).

-

Secondary Screening: "Hits" from primary screening are further characterized in more complex assays. This includes determining their potency (IC₅₀/EC₅₀ values) and selectivity against a broad panel of off-target receptors to identify potential side effects.

-

ADMET Profiling: Promising lead compounds undergo early-stage ADMET testing. In vitro assays using human liver microsomes or hepatocytes can predict metabolic pathways and stability.[13] Cytotoxicity assays and screening against the hERG potassium channel are critical for early safety assessment to flag potential cardiac toxicity.

Conclusion and Future Perspectives

The 3-(2-methoxyphenyl)propan-1-amine scaffold offers a rich foundation for medicinal chemistry exploration. Through strategic and systematic analogue synthesis, guided by the principles of structure-activity relationships, novel compounds with tailored pharmacological profiles can be developed. The synthetic protocols and evaluation workflows detailed in this guide provide a robust framework for researchers to efficiently navigate the chemical space around this core structure. Future work will likely focus on applying modern synthetic methods, such as late-stage C-H functionalization, and leveraging computational modeling to more accurately predict the biological activity of designed analogues, thereby accelerating the discovery of new therapeutic agents.

References

-

Zhu, Y., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]

-

Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica. PMID: 10706. Available at: [Link]

-

Schubert, T., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]

-

Gajewska, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. Available at: [Link]

-

Luethi, D., et al. (2018). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. Available at: [Link]

-

Harasym, M., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

-

Wang, Z., et al. (2023). In vitro metabolic profiling and structure-metabolism relationships of substituted acetyl fentanyl-type new psychoactive substances. PubMed. Available at: [Link]

- Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Chiba, P., et al. (1997). Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Improved Synthesis of Phenylethylamine Derivatives by Negishi Cross-Coupling Reactions. Available at: [Link]

-

Karakus, S., et al. (2012). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. PubMed. Available at: [Link]

-

Singh, K. D. (2021). Structure-Activity Relationships. ResearchGate. Available at: [Link]

-

Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Available at: [Link]

-

ACS Publications. (2022). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Available at: [Link]

-

Barili, P. L., et al. (1995). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed. Available at: [Link]

-

Al-kabban, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. Available at: [Link]

-

Williams, M. (2001). The role of pharmacological profiling in safety assessment. PubMed. Available at: [Link]

- Google Patents. (2011). EP2387555A1 - Method for making phenylethylamine compounds.

-

Wikipedia. (n.d.). Norgestrel. Available at: [Link]

- Google Patents. (2013). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Sources

- 1. CAS 36397-23-6: 3-(4-methoxyphenyl)propan-1-amine [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of pharmacological profiling in safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro metabolic profiling and structure-metabolism relationships of substituted acetyl fentanyl-type new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: In Vitro Assay Design for 3-(2-Methoxyphenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial in vitro characterization of 3-(2-Methoxyphenyl)propan-1-amine, a compound of interest in medicinal chemistry and pharmacology. Due to the limited public data on its biological activity, we present a logically structured, target-agnostic approach that transitions to specific, high-fidelity assays based on structural analogy to known psychoactive agents. The protocols herein are designed to be robust, self-validating, and grounded in established scientific principles, guiding the researcher from initial target hypothesis to functional validation. We detail methodologies for assessing activity at two high-probability targets for this structural class: Monoamine Oxidase A (MAO-A) and the Serotonin 2A (5-HT2A) receptor.

Introduction: Rationale for Target Selection

The molecule 3-(2-Methoxyphenyl)propan-1-amine possesses a core phenethylamine scaffold, a privileged structure in neuroscience drug discovery. The presence of a primary amine separated from a phenyl ring by a propyl linker, along with a methoxy substitution on the ring, suggests a high likelihood of interaction with biogenic amine systems.[1] These systems include neurotransmitter receptors, transporters, and metabolic enzymes.

Given this structural alert, a primary screening panel should logically focus on key regulators of monoamine neurotransmission. We will focus on two high-priority targets:

-

Monoamine Oxidase A (MAO-A): This mitochondrial enzyme is critical for the degradation of neurotransmitters like serotonin and norepinephrine.[2] Inhibition of MAO-A is a validated mechanism for treating depression and anxiety disorders. The structure of the topic compound is analogous to substrates and inhibitors of MAO.

-

Serotonin 2A (5-HT2A) Receptor: This G-protein coupled receptor (GPCR) is a principal target for a wide array of therapeutics and psychoactive compounds, including antipsychotics and psychedelics.[3] Many phenethylamine derivatives exhibit affinity for this receptor.

This guide provides a three-tiered approach:

-

Primary Screen: An enzyme inhibition assay for MAO-A.

-

Secondary Screen: A receptor binding assay to determine affinity for the 5-HT2A receptor.

-

Functional Validation: A cell-based calcium flux assay to determine the functional consequence (agonist or antagonist) of 5-HT2A receptor binding.

Primary Target Screen: Monoamine Oxidase A (MAO-A) Inhibition Assay

Scientific Rationale & Assay Principle